7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one
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Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxycoumarin with 3,3-dimethyl-2-oxobutanoic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 2-oxo-2H-chromen-3-yl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromen-2-one derivatives in various chemical reactions.
Biology
Biologically, 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A precursor in the synthesis of the compound.
Warfarin: A well-known anticoagulant that shares structural similarities.
Coumarin: A simpler compound with a similar chromen-2-one core.
Uniqueness
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C24H20O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C24H20O6/c1-24(2,3)21(25)13-28-15-8-9-16-17(12-22(26)29-20(16)11-15)18-10-14-6-4-5-7-19(14)30-23(18)27/h4-12H,13H2,1-3H3 |
InChI Key |
FIQNTWVCEOYJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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